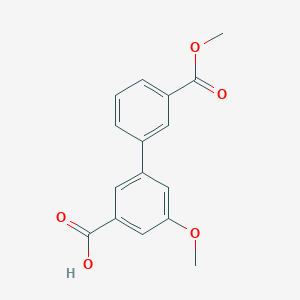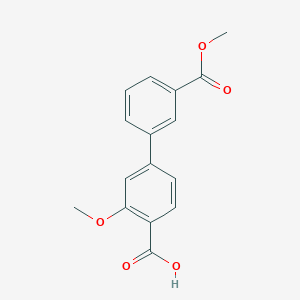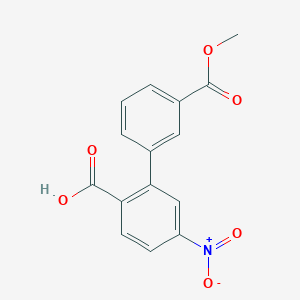
5-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid (also known as FMPA) is a commonly used organic compound in the fields of biochemistry and pharmacology. It is a carboxylic acid with a molecular weight of 252.2 g/mol and a chemical formula of C13H10O4F. It is a colorless crystalline solid at room temperature and is soluble in water, ethanol, and methanol. FMPA is used in a variety of scientific research applications, as well as in lab experiments, due to its unique properties and chemical structure.
作用機序
FMPA is a reversible inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the formation of prostaglandins, which are important mediators of inflammation. FMPA binds to the active site of COX-2 and inhibits its activity, thus preventing the formation of prostaglandins.
Biochemical and Physiological Effects
The inhibition of COX-2 by FMPA has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the risk of cardiovascular disease, as well as the risk of certain types of cancer. In addition, FMPA has been shown to reduce the risk of stroke and to improve cognitive function.
実験室実験の利点と制限
FMPA has several advantages for use in laboratory experiments. It is relatively inexpensive, stable, and easy to obtain. In addition, it is soluble in water, ethanol, and methanol, which makes it easy to work with. The main limitation of FMPA is that it is a reversible inhibitor of COX-2, which means that it may not provide the desired effect in certain experiments.
将来の方向性
There are a number of potential future directions for the use of FMPA in scientific research. These include its use as a tool for studying the structure and function of enzymes and proteins, as well as its potential use as a therapeutic agent. In addition, further research is needed to determine the effects of FMPA on other enzymes and proteins, as well as its potential use in drug development. Finally, more research is needed to identify additional applications for FMPA in the field of biochemistry and pharmacology.
合成法
FMPA can be synthesized in a two-step process. First, 4-methoxycarbonylphenol is reacted with fluoroacetic acid in the presence of a base such as sodium hydroxide. This reaction produces 4-fluoro-3-methoxycarbonylphenol. The second step involves the reaction of 4-fluoro-3-methoxycarbonylphenol with sulfuric acid in the presence of a base such as sodium hydroxide. This reaction produces 5-fluoro-3-(4-methoxycarbonylphenyl)benzoic acid.
科学的研究の応用
FMPA has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a substrate in enzyme assays, and as a tool in the study of enzyme kinetics. It is also used as a fluorescent probe in the study of protein-ligand interactions. FMPA has also been used to study the structure of proteins and to identify potential drug targets.
特性
IUPAC Name |
3-fluoro-5-(4-methoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSOISWBJOAZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690711 |
Source


|
| Record name | 5-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-01-8 |
Source


|
| Record name | 5-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95%](/img/structure/B6404985.png)











